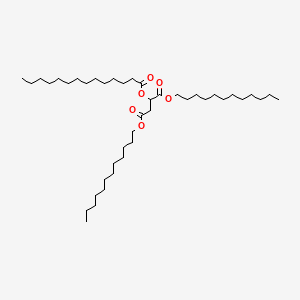
2-((1-Oxotetradecyl)oxy)butanedioic acid, 1,4-didodecyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Oxotetradecyl)oxy)butanedioic acid, 1,4-didodecyl ester is a complex organic compound with the molecular formula C42H80O6 . This compound is characterized by its unique structure, which includes a butanedioic acid core esterified with long-chain alkyl groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-((1-Oxotetradecyl)oxy)butanedioic acid, 1,4-didodecyl ester typically involves esterification reactions. One common method is the reaction of butanedioic acid with 1-oxotetradecyl alcohol and dodecyl alcohol in the presence of a strong acid catalyst . The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
2-((1-Oxotetradecyl)oxy)butanedioic acid, 1,4-didodecyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different ester derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((1-Oxotetradecyl)oxy)butanedioic acid, 1,4-didodecyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: This compound is used in the study of lipid metabolism and as a component in the formulation of lipid-based drug delivery systems.
Medicine: It is investigated for its potential use in drug formulations and as a carrier for active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-((1-Oxotetradecyl)oxy)butanedioic acid, 1,4-didodecyl ester involves its interaction with biological membranes and enzymes. The long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for esterases, leading to the release of active metabolites .
Comparison with Similar Compounds
Similar compounds to 2-((1-Oxotetradecyl)oxy)butanedioic acid, 1,4-didodecyl ester include other long-chain alkyl esters of butanedioic acid, such as:
- 2-((1-Oxotetradecyl)oxy)butanedioic acid, 1,4-dioctyl ester
- 2-((1-Oxotetradecyl)oxy)butanedioic acid, 1,4-didecyl ester
- 2-((1-Oxotetradecyl)oxy)butanedioic acid, 1,4-diheptyl ester
The uniqueness of this compound lies in its specific alkyl chain lengths, which confer distinct physical and chemical properties, such as solubility and melting point .
Properties
CAS No. |
124803-46-9 |
|---|---|
Molecular Formula |
C42H80O6 |
Molecular Weight |
681.1 g/mol |
IUPAC Name |
didodecyl 2-tetradecanoyloxybutanedioate |
InChI |
InChI=1S/C42H80O6/c1-4-7-10-13-16-19-22-23-26-29-32-35-40(43)48-39(42(45)47-37-34-31-28-25-21-18-15-12-9-6-3)38-41(44)46-36-33-30-27-24-20-17-14-11-8-5-2/h39H,4-38H2,1-3H3 |
InChI Key |
SHMDHHURTFZFIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CC(=O)OCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


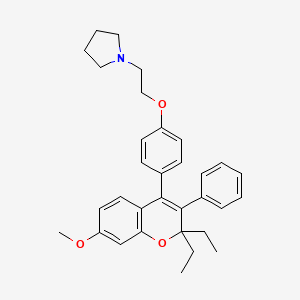
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;hydrochloride](/img/structure/B12756206.png)

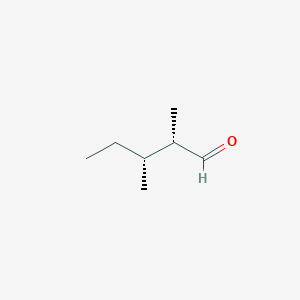

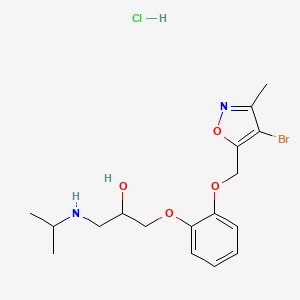



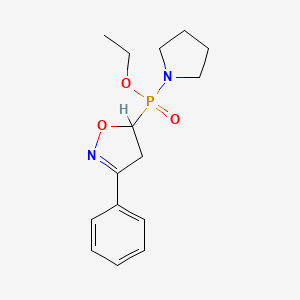
![(1R,2Z,4R,6S)-2-[2-(diethylamino)ethoxymethylidene]-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12756280.png)



